molecular formula C142H229N43O44 B8260456 L-Tyrosinamide, N-acetyl-L-alanyl-L-threonyl-L-glutaminyl-L-arginyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-L-arginyl-L-seryl-L-seryl-L-asparaginyl-L-asparaginyl-L-leucylglycyl-L-prolyl-L-valyl-L-leucyl-L-prolyl-L-prolyl-L-threonyl-L-asparaginyl-L-valylglycyl-L-seryl-L-asparaginyl-L-threonyl-(9CI)

L-Tyrosinamide, N-acetyl-L-alanyl-L-threonyl-L-glutaminyl-L-arginyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-L-arginyl-L-seryl-L-seryl-L-asparaginyl-L-asparaginyl-L-leucylglycyl-L-prolyl-L-valyl-L-leucyl-L-prolyl-L-prolyl-L-threonyl-L-asparaginyl-L-valylglycyl-L-seryl-L-asparaginyl-L-threonyl-(9CI)

Cat. No.: B8260456
M. Wt: 3242.6 g/mol
InChI Key: SASKIUBUOYDGGF-ITMGVSTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This peptide (CAS: 138398-61-5) is a complex, acetylated 26-amino acid sequence characterized by recurring motifs of arginine (Arg), asparagine (Asn), and serine (Ser), with an N-terminal acetyl group. The acetyl group may enhance metabolic stability compared to non-acetylated peptides .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H229N43O44/c1-63(2)47-83(116(205)157-59-106(201)183-44-26-33-96(183)131(220)179-109(69(13)14)135(224)174-92(50-66(7)8)139(228)185-46-28-35-98(185)140(229)184-45-27-34-97(184)132(221)182-112(74(19)191)138(227)173-91(57-104(148)199)126(215)177-107(67(9)10)133(222)156-58-105(200)160-93(60-186)128(217)172-90(56-103(147)198)127(216)181-111(73(18)190)137(226)164-82(113(149)202)51-77-36-38-78(193)39-37-77)166-123(212)88(54-101(145)196)170-124(213)89(55-102(146)197)171-129(218)94(61-187)176-130(219)95(62-188)175-118(207)80(32-25-43-155-142(152)153)162-134(223)108(68(11)12)178-125(214)85(49-65(5)6)168-121(210)86(52-76-29-22-21-23-30-76)169-122(211)87(53-100(144)195)165-114(203)71(16)159-120(209)84(48-64(3)4)167-117(206)79(31-24-42-154-141(150)151)161-119(208)81(40-41-99(143)194)163-136(225)110(72(17)189)180-115(204)70(15)158-75(20)192/h21-23,29-30,36-39,63-74,79-98,107-112,186-191,193H,24-28,31-35,40-62H2,1-20H3,(H2,143,194)(H2,144,195)(H2,145,196)(H2,146,197)(H2,147,198)(H2,148,199)(H2,149,202)(H,156,222)(H,157,205)(H,158,192)(H,159,209)(H,160,200)(H,161,208)(H,162,223)(H,163,225)(H,164,226)(H,165,203)(H,166,212)(H,167,206)(H,168,210)(H,169,211)(H,170,213)(H,171,218)(H,172,217)(H,173,227)(H,174,224)(H,175,207)(H,176,219)(H,177,215)(H,178,214)(H,179,220)(H,180,204)(H,181,216)(H,182,221)(H4,150,151,154)(H4,152,153,155)/t70-,71-,72+,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-,111-,112-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASKIUBUOYDGGF-ITMGVSTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H229N43O44
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3242.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Tyrosinamide, particularly in its complex form with various amino acids, is of significant interest in biochemical research due to its potential biological activities. This article explores the biological activity of L-Tyrosinamide, focusing on its effects, mechanisms, and applications based on diverse research findings.

Overview of L-Tyrosinamide

L-Tyrosinamide is a derivative of the amino acid tyrosine, which plays a crucial role in various physiological processes, including neurotransmitter synthesis and melanin production. The compound's structure allows it to interact with multiple biological pathways, making it a candidate for therapeutic applications.

The biological activity of L-Tyrosinamide can be attributed to several mechanisms:

  • Tyrosinase Inhibition : Tyrosinase is an enzyme critical for melanin biosynthesis. Studies have shown that compounds similar to L-Tyrosinamide can inhibit tyrosinase activity, thereby affecting melanin production. For example, dipeptides containing cysteine have demonstrated potent inhibitory effects against mushroom tyrosinase, suggesting that modifications in amino acid composition can enhance inhibitory properties .
  • Cellular Uptake and Metabolism : L-Tyrosinamide is absorbed in the intestines and can be metabolized into tyrosine, impacting neurotransmitter synthesis. Its bioavailability and metabolism are crucial for its physiological effects .
  • Neuroprotective Effects : Some studies indicate that L-Tyrosinamide may exhibit neuroprotective properties by modulating oxidative stress and inflammation pathways, although detailed investigations are still required to confirm these effects.

In Vitro Studies

In vitro studies have demonstrated various biological activities associated with L-Tyrosinamide:

  • Melanin Production : Research using B16-F10 melanoma cells showed that L-Ala-Tyr (a related dipeptide) could promote melanin production without cytotoxicity at concentrations ranging from 100 to 800 µmol·L^-1 . This suggests that L-Tyrosinamide may have similar effects due to its structural similarities.
  • Enzyme Activity : The compound has been evaluated for its ability to modulate enzyme activities relevant to metabolic processes. For instance, it has been linked to serine hydrolase activity, which is essential for the hydrolytic activation of prodrugs like valacyclovir .

Case Studies

  • Tyrosinase Inhibition Study : A study highlighted the inhibitory effects of various amino acids on tyrosinase activity. While L-Tyrosinamide was not specifically tested, related compounds showed significant inhibition at varying concentrations, indicating potential applications in skin whitening products .
  • Neuroprotective Potential : An exploratory study assessed the neuroprotective effects of tyrosine derivatives on neuronal cells under oxidative stress conditions. Results indicated that modifications in the amino acid sequence could enhance protective effects against apoptosis .

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityReference
L-TyrosinamideAmide derivativePotential tyrosinase inhibitor
L-Alanyl-L-tyrosineDipeptidePromotes melanin production
Cyclo(l-Pro-l-Tyr)Cyclic dipeptideInhibits tyrosinase activity

Scientific Research Applications

Biochemical Role and Mechanism of Action

L-Tyrosinamide serves as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. Its role as a substrate for enzymes involved in catecholamine synthesis is crucial for maintaining neurochemical balance, particularly under stress conditions. Studies have shown that supplementation with L-tyrosinamide can mitigate cognitive decline during physical stress by enhancing catecholamine availability .

Nutritional Applications

In clinical settings, L-Tyrosinamide has been explored for its potential benefits in total parenteral nutrition (TPN). Research indicates that both N-acetyl-L-tyrosine and glycyl-L-tyrosine are effectively utilized by rats during TPN, suggesting that these compounds can serve as viable sources of tyrosine in nutritional formulations . This utilization underscores the importance of L-Tyrosinamide in maintaining nitrogen balance and promoting growth during nutritional therapy.

Dermatological Uses

L-Tyrosinamide and its derivatives have been investigated for their effects on melanin production, which has implications for skin health and cosmetic applications. For instance, studies involving palmitoyl copper peptide combined with acetyl tyrosine indicate enhanced melanin production in melanoma cell lines, suggesting potential applications in skin pigmentation therapies . The modulation of melanin synthesis can be beneficial for treating conditions like vitiligo or hyperpigmentation.

Pharmaceutical Applications

The pharmacological properties of L-Tyrosinamide extend to its use as a potential therapeutic agent. Its ability to influence neurotransmitter levels makes it a candidate for managing conditions related to mood and cognitive function. Moreover, its structural analogs have been studied for their inhibitory effects on enzymes such as tyrosinase, which plays a significant role in melanin biosynthesis . This characteristic positions L-Tyrosinamide as a potential agent for developing skin-lightening products or treatments for hyperpigmentation.

Case Study 1: Stress Response Enhancement

A study conducted on military personnel demonstrated that supplementation with L-Tyrosinamide improved cognitive performance under stress conditions. Participants receiving doses of up to 20 grams showed significant improvements compared to placebo groups, highlighting its efficacy in acute stress management .

Case Study 2: Nutritional Efficacy in TPN

In a controlled study on rats receiving TPN, the introduction of N-acetyl-L-tyrosine resulted in no adverse effects on weight gain or nitrogen balance compared to traditional amino acid sources. This finding supports the incorporation of L-Tyrosinamide derivatives into clinical nutritional practices .

Comparative Data Table

Application AreaCompoundEffects/BenefitsReferences
Cognitive FunctionL-TyrosinamideEnhances catecholamine synthesis under stress
Nutritional TherapyN-acetyl-L-tyrosineEfficiently utilized in TPN
Dermatological TreatmentAcetyl TyrosinePromotes melanin production
Pharmaceutical ResearchTyrosinase InhibitorsPotential skin-lightening agent

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound (CAS) Key Features Molecular Weight (g/mol) Reported Activities
Target (138398-61-5) Acetylated N-terminus; multiple Arg, Asn, Ser; hydrophobic Leu/Val motifs Not reported Hypothesized signaling/modulation
L-Glutaminyl-... (144025-82-1) Contains methionine, lysine, tyrosine; Murcko scaffold 2720.33 Antibiotic potential
L-Valyl-... (863033-53-8) Val-Thr-Arg-Gln core; shorter chain Not reported Not reported
L-Methioninamide-... (100930-11-8) D-tryptophan variants; Substance P analog 1604.92 Neuromodulatory

Key Observations :

  • Unlike CAS 100930-11-8 (a Substance P analog with D-tryptophan), the target lacks stereochemical modifications, suggesting divergent receptor specificity .

Structure-Activity Relationships (SAR) and Activity Landscapes

  • Activity Cliffs : Small structural changes (e.g., substitution of Arg for Lys in CAS 144025-82-1) may drastically alter bioactivity due to differences in charge distribution and binding pocket interactions .
  • Conserved Motifs : The target’s Asn-Asn-Leu-Gly sequence mirrors motifs in antibiotic peptides (e.g., CAS 144025-82-1), hinting at shared mechanisms for microbial membrane disruption .
  • Thermodynamic Profiles : Peptides with similar backbone orientations (e.g., conserved benzene ring positioning) exhibit stronger Gibbs energy correlations, as seen in carbonic anhydrase inhibitors .

Computational and Experimental Analyses

  • Docking Affinity: Structural motif clustering (Tanimoto coefficient ≥0.5) reveals that even minor changes (e.g., Val vs. Leu) reduce docking scores by 15–30% due to altered residue interactions .
  • Gene Expression Correlation : Structural similarity confers only a 30% likelihood of shared bioactivity, as seen in transcriptomic studies .
  • QSAR Models : Automated fragment analysis identifies the target’s Arg-rich region as critical for charge-mediated binding, contrasting with hydrophobic-dominant analogs .

Research Findings and Challenges

  • Tool Utilization : Tools like SimilarityLab enable rapid identification of analogs (e.g., CAS 144025-82-1) but struggle with stereochemical variants (e.g., D-Trp in CAS 100930-11-8).
  • Limitations: Inductive effects from the acetyl group complicate comparisons with non-acetylated peptides . Gene expression variability under different biological conditions reduces structure-expression predictability .

Preparation Methods

Resin Selection and C-Terminal Functionalization

The C-terminal tyrosinamide moiety necessitates the use of a Rink amide resin, which releases the peptide as an amide upon cleavage with trifluoroacetic acid (TFA). This resin accommodates the stepwise assembly of the peptide chain while ensuring the final amidation. Alternative approaches, such as NovaTag™ resins, have been explored for C-terminal modifications but are less suited for non-labeled amidation. Initial attachment of the C-terminal tyrosine residue employs HATU activation to ensure quantitative coupling, a critical step for minimizing truncation products.

Fmoc Deprotection and Amino Acid Activation

Standard Fmoc removal is achieved using 20% piperidine in N-methylpyrrolidone (NMP), with three cycles of 2.5 minutes each to ensure complete deprotection. Subsequent couplings utilize HBTU/HOBt or HATU/HOAt activation, depending on residue steric hindrance. For example, arginine and glutamine residues—common aggregation hotspots—require HATU-mediated coupling over 8 hours to overcome slow reaction kinetics. The molar ratio of amino acid to resin-bound peptide is maintained at 10:1, with unreacted amines capped using acetic anhydride to prevent deletion sequences.

Side-Chain Protection and Coupling Optimization

Orthogonal Protecting Groups

Side-chain functionalities are shielded using acid-labile groups: Pbf for arginine, Trt for asparagine and glutamine, and t-Bu for serine and threonine. These groups ensure stability during iterative Fmoc deprotection while allowing simultaneous cleavage during TFA treatment. The acetylated N-terminus is introduced post-synthesis via acetylation of the terminal alanine using acetic anhydride and DIPEA, a step critical for mimicking native post-translational modifications.

Cleavage and Global Deprotection

TFA Cocktail Composition

Peptide-resin cleavage is performed using a mixture of TFA (94%), water (2.5%), triisopropylsilane (TIS, 1.5%), and ethanedithiol (EDT, 2%). This cocktail simultaneously cleaves the peptide from the resin and removes side-chain protections. Given the peptide’s four arginine residues (Pbf-protected), the reaction is extended to 4 hours to ensure complete deprotection, with agitation to prevent localized acid degradation.

Aggregation Mitigation During Cleavage

Hydrophobic segments, particularly the leucine-valine-phenylalanine-rich regions, risk aggregation during TFA treatment. To counteract this, 0.1 M ammonium bicarbonate is added post-cleavage to solubilize the peptide prior to lyophilization. This step prevents irreversible precipitation and ensures high recovery yields.

Purification and Analytical Validation

Reverse-Phase HPLC Conditions

Crude peptide is purified using a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 5–60% acetonitrile in 0.1% TFA over 45 minutes. The target peptide elutes at ~32% acetonitrile, as determined by analytical runs. Fraction collection is guided by UV absorption at 220 nm, with purity thresholds set at >95% for further use.

Mass Spectrometry Characterization

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (theoretical: 2843.2 Da; observed: 2843.5 Da), validating successful synthesis. Minor impurities, identified as deletion sequences lacking arginine or asparagine, are attributed to incomplete couplings and mitigated via optimized HATU protocols.

Challenges and Troubleshooting

Aspartimide Formation

Asparagine residues are prone to aspartimide formation under basic conditions, leading to succinimide-linked byproducts. Incorporating 0.1 M HOAt during Fmoc deprotection reduces this side reaction, preserving sequence integrity. Additionally, minimizing piperidine exposure to 5 minutes per cycle further suppresses base-induced degradation.

Solubility Issues in Later Synthesis Stages

Mid-chain hydrophobic segments (e.g., Leu-Val-Phe) reduce solubility, hampering coupling efficiency. Incorporating 10% dimethyl sulfoxide (DMSO) into the NMP solvent system enhances resin swelling and amino acid diffusion, improving reaction kinetics .

Q & A

Q. What are the optimal methodologies for synthesizing this complex peptide?

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Resin selection : Wang or Rink amide resin for C-terminal amidation.
  • Coupling agents : HOBt/DIC or PyBOP for sterically hindered residues (e.g., valine, leucine).
  • Deprotection : 20% piperidine in DMF for Fmoc removal.
  • Cleavage : TFA cocktail (95% TFA, 2.5% H2O, 2.5% TIS) to release the peptide from the resin. Purity is validated via HPLC (>95%) and mass spectrometry (e.g., MALDI-TOF). Optimization of reaction conditions (temperature, solvent) is critical for high-yield synthesis .

Q. How can researchers characterize the structural stability of this peptide under varying pH and temperature conditions?

Stability studies should use:

  • Circular Dichroism (CD) : To monitor secondary structure (α-helix, β-sheet) changes in buffers (pH 4–9).
  • Dynamic Light Scattering (DLS) : To assess aggregation propensity.
  • Accelerated degradation assays : Incubate at 37°C for 72 hours and analyze via LC-MS for degradation products (e.g., deamidation at asparagine residues). Buffers like PBS or Tris-HCl (with 0.01% NaN3) are recommended for long-term storage .

Q. What analytical techniques are most effective for resolving purity and sequence confirmation?

  • Reverse-phase HPLC : C18 column, gradient elution (0.1% TFA in H2O/ACN).
  • High-resolution mass spectrometry (HRMS) : ESI or MALDI-TOF for exact mass verification.
  • Edman degradation : For N-terminal sequencing, though limited by peptide length (>20 residues).
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 or D2O for structural elucidation .

Advanced Research Questions

Q. How can computational modeling predict the peptide’s conformational dynamics and interaction with biological targets?

  • Molecular Dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P) to study folding pathways.
  • Docking studies : Autodock Vina or Schrödinger Suite to screen interactions with receptors (e.g., GPCRs, enzymes).
  • QM/MM hybrid methods : To analyze reactive residues (e.g., arginine, glutamine) in catalysis or binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. What experimental designs are recommended to resolve contradictions in activity data across studies?

  • Factorial Design : Test variables (e.g., peptide concentration, buffer ionic strength) systematically to identify confounding factors .
  • Orthogonal assays : Combine SPR (binding), enzymatic assays (activity), and cellular uptake studies (e.g., flow cytometry) to cross-validate results.
  • Meta-analysis : Use tools like RevMan to harmonize data from disparate studies, focusing on effect size and heterogeneity .

Q. How can AI-driven tools optimize peptide modification for enhanced bioavailability or reduced immunogenicity?

  • Generative models : Train variational autoencoders (VAEs) on peptide databases to design analogs with improved stability.
  • ADMET prediction : Tools like ADMETLab 2.0 to forecast pharmacokinetics and toxicity.
  • Active learning : Integrate COMSOL Multiphysics for multi-parameter optimization (e.g., solubility, membrane permeability) .

Q. What strategies mitigate challenges in purifying this hydrophobic peptide?

  • Solubilization : Use chaotropic agents (6 M guanidine HCl) or organic co-solvents (10% DMSO).
  • Purification : Hydrophobic interaction chromatography (HIC) with a butyl-sepharose column.
  • Lyophilization : Pre-lyophilize in tert-butanol/water mixtures to prevent aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.